molecular formula C14H16N2O4 B2912802 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid CAS No. 948015-63-2

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid

Cat. No.: B2912802
CAS No.: 948015-63-2
M. Wt: 276.292
InChI Key: LXZJJEUIQUAFCF-UHFFFAOYSA-N
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Description

Position of 6-((tert-Butoxycarbonyl)Amino)-1H-Indole-4-Carboxylic Acid in Indole Chemistry

Indole derivatives occupy a central role in organic chemistry due to their prevalence in natural products and pharmaceuticals. The incorporation of a tert-butoxycarbonyl (Boc) group at the 6-position and a carboxylic acid at the 4-position of the indole scaffold enhances the compound’s reactivity and selectivity. This configuration allows for sequential functionalization, enabling the synthesis of complex molecules such as kinase inhibitors and serotonin receptor modulators.

The Boc group’s steric bulk protects the amino functionality from undesired side reactions, while the carboxylic acid provides a handle for further derivatization. For example, the carboxylic acid can undergo coupling reactions to form amides or esters, facilitating its integration into larger molecular architectures.

Property Value Source
Molecular Formula C₁₄H₁₆N₂O₄
Molecular Weight 318.37 g/mol
CAS Number 4571-12-4
Key Functional Groups Boc-protected amino, carboxylic acid

Historical Context of Boc-Protected Amino Indole Carboxylic Acids

The development of Boc-protected indole derivatives emerged alongside advancements in peptide synthesis during the mid-20th century. The Boc group, introduced by Leonidas Zervas in the 1960s, revolutionized amino acid protection by offering a balance between stability under basic conditions and ease of removal under acidic conditions. Early applications focused on synthesizing indole-containing alkaloids, but the discovery of Boc’s compatibility with indole nitrogen marked a turning point.

In the 1980s, researchers demonstrated that Boc protection could prevent indole ring alkylation during Friedel-Crafts reactions, enabling precise substitutions at the 4- and 6-positions. This breakthrough laid the groundwork for modern methods to synthesize this compound, often involving:

  • Boc protection of 6-aminoindole derivatives using di-tert-butyl dicarbonate.
  • Carboxylation at the 4-position via directed ortho-metalation or palladium-catalyzed carbonylation.

Importance in Medicinal Chemistry Research

This compound’s dual functionality makes it a linchpin in drug design. The Boc group ensures selective reactions at the carboxylic acid site, which is critical for constructing molecules with defined stereochemistry. Key applications include:

  • Kinase Inhibitors : The indole scaffold mimics ATP-binding motifs, allowing the compound to act as a core structure for tyrosine kinase inhibitors.
  • Peptide Mimetics : By coupling the carboxylic acid to amino acids, researchers create indole-peptide hybrids that enhance metabolic stability compared to natural peptides.
  • Neuroactive Agents : Derivatives of this compound exhibit affinity for serotonin and dopamine receptors, aiding the development of antidepressants and antipsychotics.

Recent studies highlight its role in synthesizing PROTACs (proteolysis-targeting chimeras), where the indole core serves as a linker between target-binding and E3 ligase-recruiting modules.

Role in Heterocyclic Chemistry

The indole ring’s aromaticity and electron-rich nature enable diverse transformations. Key reactions involving this compound include:

  • Electrophilic Substitution : The 5-position of the indole undergoes halogenation or nitration, facilitated by the electron-donating Boc group.
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings at the 4-position enable the introduction of aryl or heteroaryl groups.
  • Decarboxylation : Thermal or photochemical decarboxylation yields Boc-protected tryptamine derivatives, valuable in natural product synthesis.

The compound’s versatility is exemplified in the synthesis of spirocyclic indolenines , where it acts as a precursor for intramolecular cyclizations.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-8-6-10(12(17)18)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZJJEUIQUAFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Deprotection Reactions

The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid), allowing the free amine to participate in further reactions, such as coupling with other carboxylic acids or amines to form peptides or other complex structures .

Condensation Reactions

This compound can undergo condensation reactions with various electrophiles, leading to the formation of more complex molecules:

  • Example Reaction:

    6 tert Butoxycarbonyl amino 1H indole 4 carboxylic acid RCOCl6 R carbonyl amino 1H indole 4 carboxylic acid\text{6 tert Butoxycarbonyl amino 1H indole 4 carboxylic acid RCOCl}\rightarrow \text{6 R carbonyl amino 1H indole 4 carboxylic acid}

This reaction utilizes acyl chlorides to introduce new carbon chains into the indole structure.

Reaction Mechanisms

The mechanisms of reactions involving this compound often include nucleophilic attack by the amino group on electrophilic centers, facilitated by the stability provided by the Boc protecting group:

  • Nucleophilic Attack : The nitrogen in the amino group acts as a nucleophile, attacking electrophilic centers in acylation reactions.

  • Formation of Tetrahedral Intermediates : During acylation or amidation, tetrahedral intermediates are formed, which can collapse to yield the final product.

Influence of Substituents

The presence of substituents on the indole ring significantly affects reactivity and selectivity in these reactions. For instance, electron-withdrawing groups can enhance nucleophilicity at certain positions, while electron-donating groups may stabilize intermediates .

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

  • Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate (): Differs by a methyl ester instead of a carboxylic acid.
  • Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) (): A more complex pyrrole-indole hybrid with two indole substituents.
  • Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(5-methoxy-1-methyl-1H-indol-3-yl)-4-[(5-methoxy-1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10e) (): Features methoxy-substituted indole rings.
Table 1: Comparative Physical and Spectroscopic Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate C₁₅H₁₈N₂O₄ 290.32 Not reported N/A Boc-amine, methyl ester, indole
6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid (inferred) C₁₄H₁₆N₂O₄ 276.29 Not reported N/A Boc-amine, carboxylic acid, indole
Compound 10a C₃₂H₃₄N₄O₅ 554.64 169–173 98 Boc-amine, ethyl ester, pyrrole, indole
Compound 10e (simplified) C₃₆H₃₈N₄O₇ 638.72 Not reported 91 Boc-amine, ethyl ester, methoxy-indole

Spectroscopic Distinctions

  • IR Spectroscopy :
    • Methyl ester analogs (e.g., 10a) show ester C=O stretches at ~1744–1765 cm⁻¹ and Boc C=O at ~1682–1684 cm⁻¹ .
    • The carboxylic acid form would exhibit a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch near 1700 cm⁻¹, absent in esters.
  • NMR Spectroscopy :
    • Ethyl esters (e.g., 10a) display characteristic ethyl group signals (δ ~0.75–3.89 ppm) , absent in the carboxylic acid.
    • The carboxylic acid proton (if protonated) would appear as a singlet near δ 12–13 ppm in ¹H-NMR, though this is solvent-dependent.

Research Implications and Gaps

  • Applications : Indole derivatives are pivotal in drug discovery (e.g., kinase inhibitors, serotonin analogs). The carboxylic acid variant could serve as a precursor for bioactive molecules, while pyrrole-indole hybrids like 10a–e may have unexplored pharmacological properties .
  • Limitations: Direct data on this compound are scarce; comparisons rely on structural analogs.

Biological Activity

6-((tert-Butoxycarbonyl)amino)-1H-indole-4-carboxylic acid (CAS No. 948015-63-2) is a compound characterized by its indole ring structure, which is prevalent in many biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality enhances its utility in organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 948015-63-2

The mechanism of action for this compound primarily involves:

  • Protection of the Amino Group : The Boc group prevents unwanted side reactions during synthetic processes. Under acidic conditions, this group can be selectively removed to expose the free amino group for further reactions.
  • Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthesizing other biologically relevant molecules .

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance:

  • Indole Derivatives : Indole-based compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as HeLa and A549 cells .

Enzyme Inhibition

This compound has shown potential in biochemical research:

  • Enzyme Targeting : It is utilized in studies related to enzyme inhibition, particularly in pathways associated with cancer and neurodegenerative diseases. This includes its role as a precursor in synthesizing inhibitors for specific enzymes involved in disease progression .

Neuroprotective Effects

Indole derivatives have been linked to neuroprotective activities:

  • Neurodegenerative Disease Research : Compounds similar to this compound are being explored for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indole derivatives:

Compound NameStructure TypeBiological Activity
6-Aminoindole-4-carboxylic acidIndoleAnticancer activity against various cell lines
N-(tert-butoxycarbonyl)-6-aminohexanoic acidAliphatic chainUsed in peptide synthesis and drug formulation
1H-Indole derivativesIndoleEnzyme inhibition and potential neuroprotective effects

Case Studies and Research Findings

Several studies have highlighted the biological relevance of indole derivatives:

  • Anticancer Activity Study : A study demonstrated that indole derivatives exhibited significant cytotoxic effects against HeLa cells, with IC50 values ranging from 22–52 μM .
  • Enzyme Inhibition Research : Research into enzyme inhibitors derived from indoles has shown promise in targeting pathways related to cancer metastasis and neurodegeneration .
  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing novel pharmaceuticals aimed at treating diseases such as cancer and neurological disorders .

Q & A

Q. Table 1. Comparative Synthesis Conditions for Boc Protection

ConditionReagents/SolventsTemperatureYield (%)Purity (HPLC)Reference
Boc₂O, THF, NaHCO₃Boc₂O (1.1 eq), THF/H₂OReflux7897
Boc₂O, DMAP, DCMBoc₂O (1.2 eq), DMAP0°C → RT8595

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueKey ObservationsDiagnostic Criteria
¹H NMR (400 MHz, DMSO)tert-Butyl singlet at δ 1.4 ppmIntegration ratio (9H for Boc)
LC-MS (ESI+)[M+H]+ = 307.1 (C₁₄H₁₈N₂O₄)Absence of [M+H]+ = 207.1 (de-Boc)
IR (ATR)C=O stretches at 1705 cm⁻¹ (acid), 1689 cm⁻¹ (Boc)Peak separation ≥15 cm⁻¹

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